1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol
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Overview
Description
1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, which is further substituted with a fluorophenyl group and an amino-propanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction involving a suitable aldehyde or ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the triazolopyrimidine intermediate.
Introduction of the Amino-Propanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Condensation: Condensation reactions can lead to the formation of larger, more complex molecules through the elimination of small molecules such as water or ammonia.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic compounds.
Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, and condensation reactions can form larger, more complex molecules.
Scientific Research Applications
1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Biochemistry: The compound is studied for its interactions with biological macromolecules, such as proteins, nucleic acids, and lipids.
Mechanism of Action
The mechanism of action of 1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of kinases or phosphatases, modulate the function of ion channels or transporters, or interfere with the synthesis or degradation of key biomolecules. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
1-({7-[(4-fluorophenyl)amino]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}amino)propan-2-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar triazolopyrimidine core structure and are studied for their potential as kinase inhibitors and anticancer agents.
Triazolothiadiazine Derivatives: These compounds contain a triazole ring fused with a thiadiazine ring and are explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Indole Derivatives: These compounds contain an indole ring and are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl and amino-propanol moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN7O/c1-7(22)6-15-13-17-11(10-12(18-13)20-21-19-10)16-9-4-2-8(14)3-5-9/h2-5,7,22H,6H2,1H3,(H3,15,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRSUYBBNWZNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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